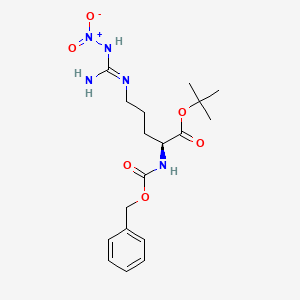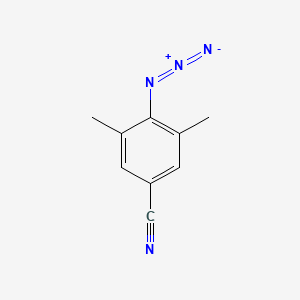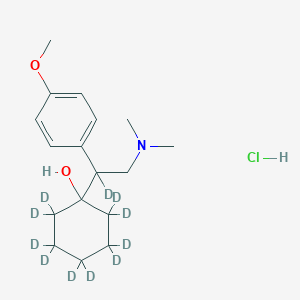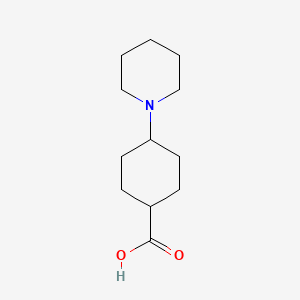
Stephasubine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stephasubine is a chemical compound known for its significant pharmacological properties. It is an alkaloid derived from the plant Stephania suberosa, which belongs to the Menispermaceae family. This compound has been the subject of various scientific studies due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stephasubine involves several steps, starting from the extraction of the plant material. The primary method includes the use of organic solvents to extract the alkaloids from the plant. The crude extract is then subjected to chromatographic techniques to isolate this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to purify the compound. The use of high-performance liquid chromatography (HPLC) is common in the industrial setting to achieve high purity levels.
化学反应分析
Types of Reactions
Stephasubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated forms.
科学研究应用
Stephasubine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Stephasubine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit the activity of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria . Additionally, it increases the permeability of the bacterial cell membrane, enhancing the efficacy of antibiotics .
相似化合物的比较
Similar Compounds
Berberine: Another alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its antimicrobial and antimalarial activities.
Tetrandrine: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Stephasubine
This compound stands out due to its unique combination of pharmacological activities. Unlike other similar compounds, it has shown a synergistic effect when used in combination with antibiotics, making it a promising candidate for overcoming antibiotic resistance .
属性
CAS 编号 |
104386-89-2 |
|---|---|
分子式 |
C36H34N2O6 |
分子量 |
590.7 g/mol |
IUPAC 名称 |
(1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |
InChI |
InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |
InChI 键 |
NEYGQYOOZBPYMQ-MUUNZHRXSA-N |
手性 SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
规范 SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
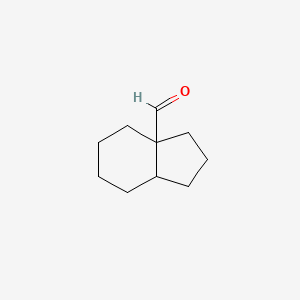

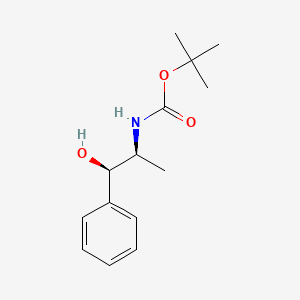
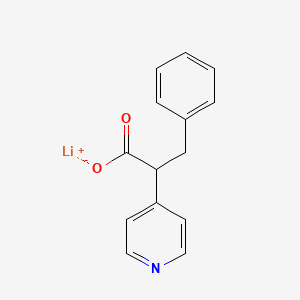


![[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
